Cas no 58711-28-7 (2-(propan-2-yl)phenylhydrazine)

2-(propan-2-yl)phenylhydrazine Chemical and Physical Properties
Names and Identifiers
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- Hydrazine, [2-(1-methylethyl)phenyl]- (9CI)
- 1-(2-isopropylphenyl)hydrazine
- 2-ISOPROPYLPHENYL HYDRAZINE
- (2-Isopropyl-phenyl)-hydrazine
- DA-04636
- 2-Isopropylphenylhydrazine
- Oprea1_421013
- a-isopropylphenylhydrazine
- (2-propan-2-ylphenyl)hydrazine
- MFCD02656454
- EN300-270783
- HMS1550A18
- BBL022211
- TimTec1_005650
- (2-Isopropylphenyl)hydrazine
- [2-(propan-2-yl)phenyl]hydrazine
- 58711-28-7
- SCHEMBL3217546
- AZVAJAXYAJWWDC-UHFFFAOYSA-N
- AKOS000152550
- STK662539
- 2-(propan-2-yl)phenylhydrazine
-
- MDL: MFCD02656454
- Inchi: InChI=1S/C9H14N2/c1-7(2)8-5-3-4-6-9(8)11-10/h3-7,11H,10H2,1-2H3
- InChI Key: AZVAJAXYAJWWDC-UHFFFAOYSA-N
- SMILES: CC(C)C1=CC=CC=C1NN
Computed Properties
- Exact Mass: 150.115698455g/mol
- Monoisotopic Mass: 150.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38Ų
- XLogP3: 2.3
2-(propan-2-yl)phenylhydrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N756808-50mg |
[2-(propan-2-yl)phenyl]hydrazine |
58711-28-7 | 50mg |
$ 70.00 | 2022-06-02 | ||
Enamine | EN300-270783-10.0g |
[2-(propan-2-yl)phenyl]hydrazine |
58711-28-7 | 10.0g |
$619.0 | 2023-02-28 | ||
Enamine | EN300-270783-0.5g |
[2-(propan-2-yl)phenyl]hydrazine |
58711-28-7 | 0.5g |
$92.0 | 2023-09-11 | ||
Enamine | EN300-270783-10g |
[2-(propan-2-yl)phenyl]hydrazine |
58711-28-7 | 10g |
$619.0 | 2023-09-11 | ||
TRC | N756808-10mg |
[2-(propan-2-yl)phenyl]hydrazine |
58711-28-7 | 10mg |
$ 50.00 | 2022-06-02 | ||
Enamine | EN300-270783-0.05g |
[2-(propan-2-yl)phenyl]hydrazine |
58711-28-7 | 0.05g |
$27.0 | 2023-09-11 | ||
Enamine | EN300-270783-1.0g |
[2-(propan-2-yl)phenyl]hydrazine |
58711-28-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-270783-0.1g |
[2-(propan-2-yl)phenyl]hydrazine |
58711-28-7 | 0.1g |
$41.0 | 2023-09-11 | ||
Enamine | EN300-270783-0.25g |
[2-(propan-2-yl)phenyl]hydrazine |
58711-28-7 | 0.25g |
$59.0 | 2023-09-11 | ||
Enamine | EN300-270783-5.0g |
[2-(propan-2-yl)phenyl]hydrazine |
58711-28-7 | 5.0g |
$353.0 | 2023-02-28 |
2-(propan-2-yl)phenylhydrazine Related Literature
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
Additional information on 2-(propan-2-yl)phenylhydrazine
Chemical Profile of 2-(propan-2-yl)phenylhydrazine (CAS No. 58711-28-7)
2-(propan-2-yl)phenylhydrazine, identified by its Chemical Abstracts Service (CAS) number 58711-28-7, is a significant organic compound with a molecular structure that combines a phenyl group with a hydrazine moiety substituted at the 2-position by an isopropyl group. This compound has garnered attention in the field of pharmaceutical chemistry due to its structural features and potential biological activities. The presence of both aromatic and aliphatic components in its molecular framework makes it a versatile intermediate in synthetic chemistry, particularly in the development of heterocyclic derivatives and pharmacologically active molecules.
The molecular formula of 2-(propan-2-yl)phenylhydrazine is C₉H₁₁N₃, reflecting its composition of nine carbon atoms, eleven hydrogen atoms, and three nitrogen atoms. The compound typically exists as a crystalline solid at room temperature, with solubility characteristics that allow it to be dissolved in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). These solubility properties are advantageous for its use in various chemical reactions and formulations.
In recent years, the study of arylhydrazines has seen considerable interest due to their role as key intermediates in the synthesis of pharmaceuticals. Specifically, derivatives of hydrazine have been explored for their potential applications in medicinal chemistry. The isopropyl-substituted phenylhydrazine structure offers unique reactivity that can be exploited in forming biologically relevant scaffolds. For instance, it has been utilized in the preparation of Schiff bases, which are known for their diverse pharmacological properties.
One of the most compelling aspects of 2-(propan-2-yl)phenylhydrazine is its utility in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel heterocyclic structures, which are often associated with significant biological activity. For example, studies have demonstrated its role in generating pyrazole derivatives, which are widely recognized for their antimicrobial and anti-inflammatory properties. The flexibility provided by the isopropyl group allows for further functionalization, enabling chemists to tailor the molecule for specific biological targets.
The pharmaceutical industry has shown particular interest in hydrazine-based compounds due to their ability to interact with biological systems at multiple levels. While hydrazines themselves can pose challenges due to potential toxicity concerns, modifications such as those seen in 2-(propan-2-yl)phenylhydrazine can mitigate these risks while retaining desirable pharmacological effects. Current research efforts are focused on optimizing synthetic routes to produce these derivatives with enhanced safety profiles and improved bioavailability.
Advances in computational chemistry have also contributed to the study of 2-(propan-2-yl)phenylhydrazine by enabling more accurate predictions of its reactivity and interactions with biological targets. Molecular modeling techniques allow researchers to design derivatives with specific properties by analyzing how different substituents affect the molecule's overall behavior. This approach has been instrumental in identifying promising candidates for further experimental validation.
In addition to its pharmaceutical applications, 2-(propan-2-yl)phenylhydrazine has found utility in materials science. Its ability to form stable complexes with metals makes it a valuable component in catalytic systems and coordination chemistry. These applications highlight the compound's versatility beyond traditional medicinal chemistry contexts.
The synthesis of 2-(propan-2-yl)phenylhydrazine typically involves classical organic reactions such as nucleophilic substitution or condensation reactions. Modern synthetic methodologies have improved both the efficiency and scalability of these processes, making it more feasible to produce larger quantities for research and industrial purposes. Techniques like microwave-assisted synthesis have reduced reaction times while maintaining high yields, further enhancing its practicality.
From a regulatory perspective, ensuring the quality and consistency of 2-(propan-2-yl)phenylhydrazine is crucial for its use in pharmaceutical applications. Manufacturers must adhere to stringent guidelines regarding purity standards and impurity profiles. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to verify the compound's integrity before it is used in further research or product development.
The future directions for research on 2-(propan-2-yl)phenylhydrazine are likely to focus on expanding its applications into new therapeutic areas. As our understanding of biological pathways continues to grow, so does the demand for specialized intermediates like this one. Collaborative efforts between academic researchers and industry scientists will be essential to translate laboratory findings into tangible benefits for patients worldwide.
In conclusion, 2-(propan-2-yl)phenylhydrazine (CAS No. 58711-28-7) represents a valuable compound with broad utility across multiple scientific disciplines. Its unique structural features make it an attractive building block for developing new drugs and materials, while ongoing research continues to uncover additional possibilities for its application. As advancements in synthetic chemistry and computational methods progress,this molecule is poised to remain at the forefront of innovation。
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